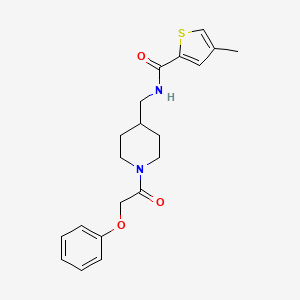

4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15-11-18(26-14-15)20(24)21-12-16-7-9-22(10-8-16)19(23)13-25-17-5-3-2-4-6-17/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMKWEIDSANQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

-

Thiophene Carboxamide Formation: : The next step involves the formation of the thiophene carboxamide. This is done by reacting 4-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the piperidine intermediate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can occur at the carbonyl group of the carboxamide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: : The phenoxyacetyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced carboxamide derivatives.

Substitution: Substituted phenoxyacetyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer reactions. The phenoxyacetyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide and related compounds:

Structural and Functional Analysis

Core Modifications: The target compound’s piperidin-4-ylmethyl group distinguishes it from simpler analogs like N-(2-nitrophenyl)thiophene-2-carboxamide, which lacks a piperidine scaffold. The piperidine moiety may enhance blood-brain barrier penetration, as seen in thiophene fentanyl derivatives .

Biological Implications: Thiophene fentanyl’s phenylethyl-piperidine structure is critical for µ-opioid receptor affinity, while the target compound’s phenoxyacetyl group may reduce opioid activity but improve selectivity for non-opioid targets (e.g., antimicrobial enzymes) . N-(2-nitrophenyl)thiophene-2-carboxamide demonstrates that electron-withdrawing nitro groups enhance antibacterial activity, suggesting that the target compound’s methyl and phenoxy groups might prioritize lipophilicity over polar interactions .

Synthetic Flexibility: The synthesis of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs via Suzuki coupling () highlights the feasibility of introducing diverse aryl groups to the carboxamide core, a strategy applicable to modifying the target compound’s phenoxyacetyl moiety .

Key Research Findings

- Crystallographic Data: N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between aromatic rings, influencing molecular packing and solubility. The target compound’s phenoxyacetyl group may introduce larger dihedral angles, reducing crystallinity and enhancing amorphous dispersion .

- Antimicrobial Activity: Carboxamide derivatives with nitro or halogen substituents (e.g., ) show moderate-to-strong antibacterial effects, suggesting that the target compound’s methyl and phenoxy groups may require functionalization (e.g., halogenation) to optimize activity .

- Opioid Receptor Binding: Thiophene fentanyl’s phenylethyl-piperidine motif is essential for µ-opioid binding. Replacement with phenoxyacetyl likely diminishes opioid affinity but may redirect activity toward non-CNS targets .

Biological Activity

The compound 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a thiophene ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities .

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds, including those similar to 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, exhibit significant antitumor properties. For example, a study highlighted the inhibition of tumor cell proliferation and migration through mechanisms involving the induction of ferroptosis—an iron-dependent form of cell death characterized by the accumulation of lipid peroxides .

Table 1: Summary of Antitumor Effects

| Study | Compound | Effect on Tumor Cells | Mechanism |

|---|---|---|---|

| PMSA | Inhibition of proliferation | Induction of ferroptosis | |

| Thiophene derivatives | Reduced migration | ROS accumulation |

The compound's biological activity is thought to be mediated through several pathways:

- Ferroptosis Induction : The compound may activate pathways leading to ferroptosis in tumor cells by downregulating the expression of proteins such as SLC7A11 and GPX4, which are crucial for cellular antioxidant defenses .

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment with thiophene derivatives, contributing to oxidative stress and subsequent cell death in cancer cells .

- Molecular Docking Studies : Computational studies have suggested that the compound interacts with key proteins involved in tumorigenesis, potentially inhibiting their function and leading to reduced cell viability .

Study 1: In Vitro Analysis

In a controlled laboratory setting, researchers treated various cancer cell lines with 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide. The results demonstrated a marked decrease in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis assessment.

Study 2: In Vivo Efficacy

An animal model was employed to evaluate the therapeutic potential of the compound in vivo. Tumor-bearing mice were administered the compound, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within treated tumors.

Q & A

Q. What are the optimized synthetic routes for 4-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential coupling of thiophene-2-carboxylic acid derivatives with functionalized piperidine intermediates. Key steps include:

- Piperidine Functionalization : Introduce the phenoxyacetyl group via nucleophilic acyl substitution using 2-phenoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the thiophene-2-carboxamide moiety to the piperidine-methyl intermediate. Optimize solvent (DMF or THF) and temperature (0–25°C) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methyl group on thiophene, phenoxyacetyl linkage). Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperidine methylene protons (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak at m/z 427.18) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

- Substituent Modification : Synthesize derivatives with variations in the phenoxyacetyl group (e.g., halogenated or alkylated analogs) and assess activity in cellular assays (e.g., kinase inhibition or cytotoxicity) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding moieties. Validate via mutagenesis studies if targeting enzymes or receptors .

Q. What strategies address the compound’s low oral bioavailability observed in preclinical models?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance intestinal absorption. Test hydrolysis rates in simulated gastric fluid .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve solubility and prolong circulation time. Monitor pharmacokinetics via LC-MS/MS .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

- Assay Standardization : Reproduce experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Structural Reanalysis : Verify compound purity and stereochemistry via chiral HPLC and compare with conflicting studies to rule out batch variability .

Q. What computational approaches predict the compound’s molecular targets and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries. Prioritize targets with docking scores < −8.0 kcal/mol .

- Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS, 100 ns trajectories) to assess interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. How can reaction yields be improved during large-scale synthesis?

Methodological Answer:

- Catalyst Optimization : Replace traditional bases with DMAP in acylation steps to enhance reaction rates .

- Flow Chemistry : Implement continuous flow reactors for piperidine functionalization, reducing side products and improving scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.